molecular formula C18H17F2N3O3S B2918872 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034589-56-3

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2918872
CAS No.: 2034589-56-3
M. Wt: 393.41
InChI Key: ONLVDSRSAAKJPH-UHFFFAOYSA-N
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Description

The compound N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide features a hybrid structure combining a substituted benzo[c][1,2,5]thiadiazole ring and a cyclopropanecarboxamide moiety. The benzo[c][1,2,5]thiadiazole core is modified with fluorine and methyl groups at positions 6, 1, and 3, along with a sulfone group (2,2-dioxido).

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-22-15-9-13(20)14(10-16(15)23(2)27(22,25)26)21-17(24)18(7-8-18)11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLVDSRSAAKJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties. The data presented here draws from various research studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazole moiety and a cyclopropanecarboxamide group. The presence of fluorine substituents is significant as they can influence the compound's biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study reported that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiadiazole Derivative 1Prostate (PC3)0.3
Thiadiazole Derivative 2Colon (HCC-2998)0.19
Thiadiazole Derivative 3Non-small lung (HOP 92)0.45

These results suggest that the structural modifications in thiadiazole derivatives can enhance their cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of the compound are noteworthy. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine at specific positions enhances this activity:

Bacterial StrainActivity (MIC µg/ml)
Staphylococcus aureus0.125
Escherichia coli0.250
Candida albicans0.0625

These findings indicate that the compound could potentially serve as a lead for developing new antimicrobial agents .

Antioxidant Potential

The antioxidant activity of the compound has also been evaluated. It was found that derivatives with specific substitutions on the thiadiazole ring exhibited enhanced radical scavenging abilities:

CompoundDPPH Scavenging Activity (%)
Compound A85% at 100 µg/ml
Compound B75% at 100 µg/ml

This suggests that such compounds may offer protective effects against oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. The following points summarize key findings related to SAR:

  • Electron-Withdrawing Groups : The presence of groups like -Cl or -F at the para position enhances antimicrobial activity.
  • Electron-Donating Groups : Groups such as -OCH₃ improve anticancer and antioxidant potential.
  • Thiadiazole Ring Modifications : Variations in substitution patterns on the thiadiazole ring significantly affect biological potency.

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of thiadiazoles and evaluated their anticancer efficacy against various cell lines. One notable derivative demonstrated an IC50 value of 0.19 µM against colon cancer cells, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial properties of compounds derived from thiadiazoles against clinical isolates of bacteria. The results showed significant inhibition of bacterial growth with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Compound A : N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide (CAS: 2034453-79-5)

  • Structural Differences : Replaces the cyclopropane-carboxamide group with an indole-carboxamide linked via an ethyl chain.
  • Key Features : The benzo[c][1,2,5]thiadiazole sulfone and fluorine substituents are retained, but the indole moiety may alter solubility and target binding compared to the cyclopropane analog .

Compound B : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Structural Differences : Substitutes the benzo[c][1,2,5]thiadiazole with a thiazole ring and replaces the 4-fluorophenyl group with a benzo[d][1,3]dioxol-5-yl moiety.
  • Synthesis : Prepared via HATU-mediated coupling and purified by HPLC, demonstrating the versatility of cyclopropanecarboxamide scaffolds in heterocyclic chemistry .

Cyclopropanecarboxamide Derivatives

Compound C : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structural Differences : Contains a tetrahydrofuran group instead of the benzo[c][1,2,5]thiadiazole system.
  • Application : Used as a fungicide, highlighting the agrochemical utility of cyclopropanecarboxamides. The fluorine in the target compound may enhance metabolic stability compared to cyprofuram’s chlorophenyl group .

Compound D : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide

  • Structural Differences : Features a thiazole ring with a phenyl substituent and a 3-fluorobenzoyl group.
  • Synthesis : Synthesized via acid-amine coupling, analogous to methods applicable to the target compound .

Fluorinated Aromatic Compounds

Compound E : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences : Lacks the heterocyclic core but shares fluorinated aromatic components.
  • Application : A systemic fungicide, suggesting that fluorine substitutions enhance bioavailability and target specificity in agrochemicals .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Application/Notes Reference
Target Compound Benzo[c][1,2,5]thiadiazole 6-F, 1,3-dimethyl, 4-F-cyclopropane Medicinal chemistry (hypothesized)
Compound A Benzo[c][1,2,5]thiadiazole 6-F, 3-methyl, indole-5-carboxamide Research compound
Compound B Thiazole Biphenyl, pyridin-3-yl, cyclopropane Heterocyclic synthesis
Cyprofuram Cyclopropane 3-Cl-phenyl, tetrahydrofuran Fungicide
Flutolanil Benzamide 3-(1-methylethoxy)phenyl, CF3 Systemic fungicide

Research Findings and Limitations

  • Structural Insights: The benzo[c][1,2,5]thiadiazole sulfone group in the target compound may improve electron-withdrawing properties and metabolic stability compared to non-sulfonated analogs .
  • Fluorine Effects : The 4-fluorophenyl group likely enhances lipophilicity and binding affinity to aromatic receptors, as seen in flutolanil .
  • Knowledge Gaps: No direct pharmacological data or crystallographic studies (e.g., SHELX-refined structures) are available for the target compound in the provided evidence .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates validated?

The synthesis involves multi-step condensation and cyclization reactions. For example, intermediates like benzo[c][1,2,5]thiadiazole derivatives can be prepared via reactions between aminothiophene-carboxamide and substituted aldehydes, followed by sodium azide-mediated tetrazole formation. Key steps include hydrolysis, phosphoro-dichloridate condensation, and cyclopropane functionalization. Intermediate validation employs IR, ¹H/¹³C-NMR, and mass spectrometry to confirm structural integrity at each stage .

Q. Which spectroscopic methods are critical for characterizing this compound?

Comprehensive characterization requires:

  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches).
  • ¹H/¹³C-NMR to resolve aromatic protons, cyclopropane CH₂ groups, and fluorophenyl substituents.
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion confirmation.
  • Elemental analysis to verify purity .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets for this compound?

  • Target selection : Prioritize proteins with structural homology to known fluorophenyl-carboxamide targets (e.g., cyclooxygenase or antimicrobial enzymes).
  • Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields to account for fluorinated and cyclopropane moieties .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like solvent (DMSO concentration), pH, and temperature.
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with methoxy groups) to isolate activity contributors.
  • Theoretical alignment : Link results to established mechanisms (e.g., phosphodiesterase inhibition) to contextualize outliers .

Q. Which in vitro models are suitable for pharmacokinetic profiling?

  • Metabolic stability : Use liver microsomes (human or rodent) to measure half-life (t₁/₂) via LC-MS.
  • Permeability : Conduct Caco-2 cell assays to predict intestinal absorption.
  • Plasma protein binding : Employ equilibrium dialysis to quantify free vs. bound fractions .

Q. How do substituents on the benzo[c]thiadiazole core influence bioactivity?

  • SAR analysis : Systematically replace substituents (e.g., methyl vs. ethyl groups at position 1,3) and evaluate antimicrobial or anti-inflammatory activity.
  • Electronic effects : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -F) with enhanced target binding .

Q. What computational methods optimize synthetic yield and scalability?

  • Process simulation : Apply COMSOL Multiphysics to model reaction kinetics and optimize parameters (temperature, solvent ratio).
  • Machine learning : Train algorithms on historical reaction data to predict optimal conditions (e.g., catalyst loading, reaction time) .

Q. How is compound purity validated under varying storage conditions?

  • Stability studies : Use HPLC to monitor degradation products after exposure to light, humidity, or pH extremes.
  • Forced degradation : Apply oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress to identify vulnerable functional groups .

Methodological Notes

  • Synthetic reproducibility : Document reaction conditions (e.g., anhydrous THF for sodium azide reactions) to avoid side products .
  • Data interpretation : Cross-reference docking results with crystallographic data (e.g., PDB structures) to validate binding poses .

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